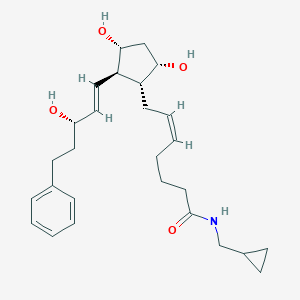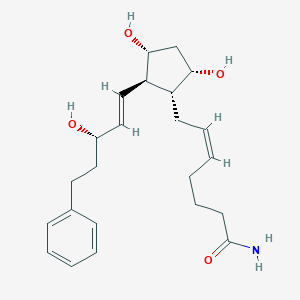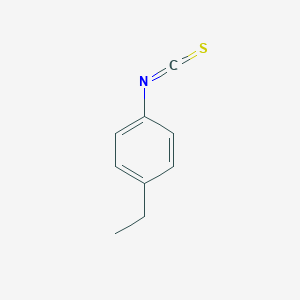
4-Ethylphenyl isothiocyanate
概要
説明
4-Ethylphenyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their reactivity and potential applications in various chemical reactions. Although the provided papers do not directly discuss 4-Ethylphenyl isothiocyanate, they do provide insights into the behavior of similar isothiocyanate compounds and their derivatives, which can be extrapolated to understand the properties and reactivity of 4-Ethylphenyl isothiocyanate.
Synthesis Analysis
Isothiocyanates, including those with an ethylphenyl group, can be synthesized through various methods. One approach involves the reaction of amines with carbon disulfide in the presence of halogenating agents to form dithiocarbamates, which are then treated with a halogen to yield isothiocyanates . Another method is the reaction of primary amines with thiophosgene to directly form isothiocyanates. The papers provided do not describe the synthesis of 4-Ethylphenyl isothiocyanate specifically, but the general methods for synthesizing isothiocyanates are well-established in the literature.
Molecular Structure Analysis
The molecular structure of isothiocyanates is characterized by the presence of a -N=C=S functional group. This group is responsible for the unique reactivity of isothiocyanates. X-ray diffraction studies of related compounds provide detailed information about the molecular geometry and confirm the presence of this functional group . The molecular structure of 4-Ethylphenyl isothiocyanate would likely be similar, with the ethyl group influencing the electronic properties of the aromatic ring.
Chemical Reactions Analysis
Isothiocyanates are known to participate in a variety of chemical reactions. They can react with amines to form thioureas and with alcohols to form thiocarbamates . The peculiar reactivity of isothiocyanates with pentaphenylborole, as mentioned in one of the papers, suggests that isothiocyanates can undergo unique transformations, leading to the formation of heterocyclic compounds . These reactions are influenced by the substituents on the isothiocyanate, and thus, 4-Ethylphenyl isothiocyanate would be expected to have its own distinct reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates are influenced by their molecular structure. The -N=C=S group is polar and contributes to the dipole moment of the molecule, affecting its solubility and boiling point. The presence of an ethyl group on the phenyl ring would make 4-Ethylphenyl isothiocyanate more hydrophobic compared to unsubstituted phenyl isothiocyanate. The chemical properties, such as reactivity towards nucleophiles, are also affected by the substituents on the aromatic ring .
科学的研究の応用
Amine-Reactive Forms of Luminescent Chelates
- Isothiocyanate forms of lanthanide chelates, including 4-Ethylphenyl isothiocyanate, have been synthesized for use in luminescent applications. These chelates exhibit promising properties for nonisotopic labels, imaging, diagnostics, and as donors in luminescence resonance energy transfer (Li & Selvin, 1997).
Gas Phase Reactions with OH Radicals
- Research on the gas-phase reaction of various isothiocyanates with OH radicals indicates their potential environmental impact. The study provides insights into the lifetimes of these compounds in the troposphere due to reactions with OH radicals (Sommerlade, Ekici, & Parlar, 2006).
Antimicrobial Action of Hydroxy Isothiocyanates
- Studies on hydroxy isothiocyanates, a related group of compounds, have shown both antimicrobial synergism and antagonistic effects in the presence of other antimicrobial agents. This paradoxical effect has implications for the development of new antimicrobial strategies (Tajima, Kimoto, & Taketo, 2003).
Antimicrobial Effects on Microbial Systems
- Synthetic hydroxy isothiocyanates, including derivatives of 4-Ethylphenyl isothiocyanate, have been shown to possess strong antimicrobial properties against various strains, indicating their potential use in antimicrobial applications (Tajima, Kimoto, Taketo, & Taketo, 1998).
Anti-Plant Pathogen Activity
- A series of p-aromatic isothiocyanates, which include compounds structurally related to 4-Ethylphenyl isothiocyanate, have been synthesized and tested for activity against plant pathogens. This study explores their potential use in agriculture for controlling plant diseases (Tang et al., 2018).
Anticarcinogenic and Chemopreventive Activities
- Isothiocyanates have been studied for their anticarcinogenic activities, demonstrating potential as chemoprotective agents against various carcinogens. These findings are significant for developing new strategies in cancer prevention (Zhang & Talalay, 1994).
Antibacterial and Mutagenic Activities
- New isothiocyanate derivatives have been shown to possess both antibacterial and genotoxic activities, indicating their potential therapeutic applications (Šovčíková et al., 2008).
Isothiocyanate Synthesis
- Advances in the synthesis of isothiocyanates, including methods and applications, have been extensively reviewed. These insights are crucial for the development of new isothiocyanate-based compounds for various applications (Eschliman & Bossmann, 2019).
Apoptosis Induction and Antiproliferative Effects
- Ethyl-4-isothiocyanatobutanoate, a compound similar to 4-Ethylphenyl isothiocyanate, has been shown to induce apoptosis in cancer cells, suggesting its potential use in cancer therapy (Bodo et al., 2006).
Safety And Hazards
特性
IUPAC Name |
1-ethyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWCGRHJFEMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172227 | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl isothiocyanate | |
CAS RN |
18856-63-8 | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-4-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

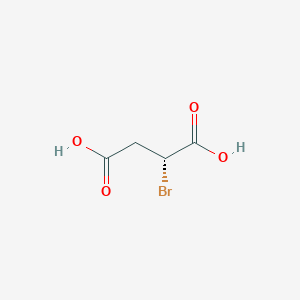
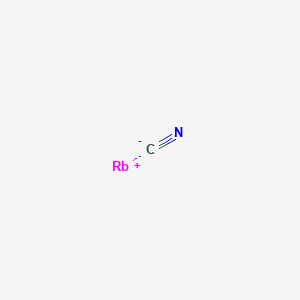
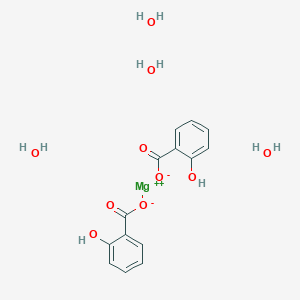
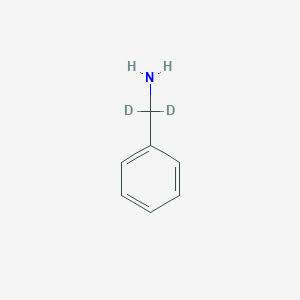
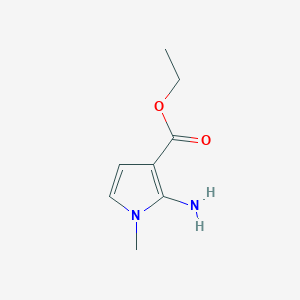
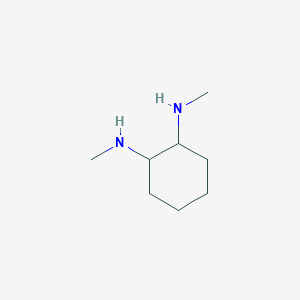
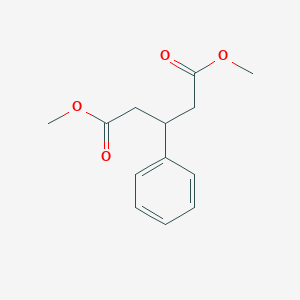
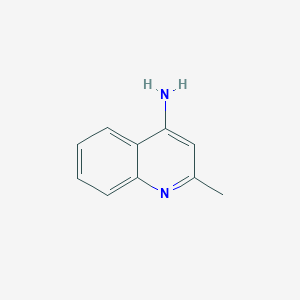
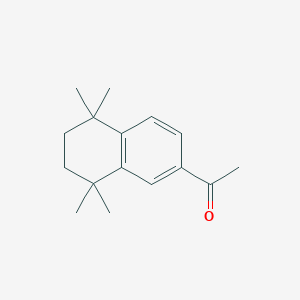

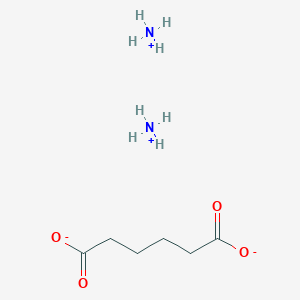
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
